molecular formula C11H16ClNO B2966098 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride CAS No. 1258649-75-0

3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride

Cat. No.: B2966098
CAS No.: 1258649-75-0
M. Wt: 213.71
InChI Key: VZBCHRIUDPOBMJ-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride is a cyclobutane-based amine derivative with a methoxy-substituted phenyl ring. The compound is likely used as a high-purity intermediate in pharmaceutical synthesis, given the emphasis on ISO-certified manufacturing of similar cyclobutane derivatives .

Properties

IUPAC Name

3-(3-methoxyphenyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8(7-11)9-5-10(12)6-9;/h2-4,7,9-10H,5-6,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBCHRIUDPOBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909286-83-4
Record name (1r,3r)-3-(3-methoxyphenyl)cyclobutan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxybenzene and a cyclobutanone derivative.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physicochemical, and functional properties of 3-(3-methoxyphenyl)cyclobutan-1-amine hydrochloride with analogous compounds:

Compound Name Substituent/Position Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
3-(3-Methoxyphenyl)cyclobutan-1-amine HCl 3-MeO on phenyl C₁₁H₁₆ClNO* ~213.70* High-purity API intermediate; electronic modulation via MeO group
1-(3-Methoxyphenyl)cyclobutan-1-amine HCl MeO on phenyl (1-position) C₁₁H₁₆ClNO 213.70 Positional isomer; 97% purity; ISO-certified manufacturing
3-(2-Methoxyphenyl)cyclobutan-1-amine HCl 2-MeO on phenyl C₁₁H₁₆ClNO 213.70 Ortho-substitution alters steric/electronic profile
3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine HCl 3-CF₃ on phenyl C₁₁H₁₂ClF₃N 265.67 Electron-withdrawing CF₃ enhances metabolic stability
3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine HCl (cis) 2,5-F₂ on phenylmethoxy C₁₁H₁₄ClF₂NO 249.68 Fluorine increases lipophilicity; cis isomer offers stereochemical specificity
trans-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine HCl 3-Br, 4-F on phenyl C₁₀H₁₂BrClFN 280.57 Halogenation improves halogen bonding; trans configuration impacts receptor fit
3-(4-Bromophenyl)cyclobutan-1-amine HCl (trans) 4-Br on phenyl C₁₀H₁₁BrClN 260.57 Bromine adds steric bulk; potential CNS activity
(1R,3R)-3-Methoxycyclobutan-1-amine HCl MeO on cyclobutane C₅H₁₂ClNO 137.61 Simplified structure; chiral centers enable enantioselective applications

Notes:

  • Substituent Effects :
    • Methoxy (MeO) : Electron-donating, enhances solubility and π-π interactions. Positional isomers (ortho vs. para/meta) alter steric hindrance and binding kinetics .
    • Trifluoromethyl (CF₃) : Electron-withdrawing, increases metabolic stability and membrane permeability .
    • Halogens (F, Br) : Fluorine improves bioavailability; bromine enhances halogen bonding but may reduce solubility .
  • Stereochemistry : Cis/trans and enantiomeric forms (e.g., cis-3-[(2,5-difluorophenyl)methoxy]) influence target selectivity and pharmacokinetics .
  • Purity and Availability : Compounds like 1-(3-methoxyphenyl)cyclobutan-1-amine HCl are available at ≥97% purity for industrial use , while others (e.g., 3-[(2,5-difluorophenyl)methoxy]cis isomer) are cataloged at 97% purity but require longer lead times .

Biological Activity

3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride is a cyclic amine characterized by a cyclobutane ring substituted with a methoxyphenyl group. Its molecular formula is C11_{11}H16_{16}ClN, with a molecular weight of approximately 201.71 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the context of cancer therapies and neurological disorders.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Preliminary studies suggest that it may act as an agonist or antagonist, modulating receptor activity and influencing various biochemical pathways related to cell signaling, proliferation, and survival. The exact molecular targets are still under investigation but may include neurotransmitter systems in the brain and pathways associated with cancer cell growth.

Biological Activities

Research indicates that this compound exhibits notable biological activities:

  • Anticancer Potential : Initial findings suggest that the compound may target specific cancer types associated with epidermal growth factor receptor (EGFR) mutations, positioning it as a candidate for novel anticancer therapies.
  • Neurological Applications : Ongoing research is exploring its potential therapeutic applications in treating neurological disorders due to its ability to interact with neurotransmitter systems.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Characteristics Unique Features
1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochlorideSimilar cyclobutane structure with bromine substitutionIncorporates bromine, potentially altering biological activity
3-(Methoxymethyl)cyclobutan-1-amineContains a methoxymethyl group instead of methoxyphenylDifferent substituent may lead to distinct reactivity and properties
1-(3-Methoxyphenyl)cyclopentan-1-amineCyclopentane ring instead of cyclobutaneStructural change may significantly affect physical and chemical properties

The unique combination of the cyclobutane ring and the methoxyphenyl substituent gives this compound distinctive properties that may enhance its efficacy in therapeutic applications compared to similar compounds.

Case Studies and Research Findings

Several studies have focused on elucidating the biological activity of this compound:

  • High-throughput Screening : A study involved screening a library of compounds for anti-tubercular activity, revealing that structural analogs related to cyclobutane derivatives showed promising results against Mycobacterium tuberculosis. Although not directly related, this highlights the potential for cyclobutane derivatives in targeting specific pathogens .
  • Pharmacological Profiling : Detailed pharmacological profiling is underway to assess interactions with various biological targets. Initial findings indicate that this compound may influence pathways involved in cancer proliferation and survival.

Q & A

Q. What are the optimal synthetic routes for 3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by functionalization. A two-step approach is common:

Cyclobutane Formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the cyclobutane core.

Amine Functionalization : Introduce the 3-methoxyphenyl group via nucleophilic substitution or Suzuki-Miyaura coupling, followed by reductive amination to form the primary amine. Hydrochloride salt formation is achieved using HCl in ethanol .

  • Optimization Tips :
  • Use sodium borohydride (NaBH₄) for selective reduction of intermediates to avoid over-reduction .
  • Monitor reaction progress with TLC or HPLC to isolate intermediates and minimize side products.
  • Yield Improvement :
  • Optimize stoichiometry (e.g., 1.2 eq of methoxyphenyl boronic acid in coupling reactions).
  • Employ microwave-assisted synthesis to reduce reaction time and improve purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods ensures accurate characterization:
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclobutane ring and methoxyphenyl substitution patterns. Look for characteristic shifts:
  • Cyclobutane protons: δ 2.5–3.5 ppm (multiplet) .
  • Methoxy group: δ ~3.8 ppm (singlet) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 210.1052 for C₁₁H₁₄NOCl⁺) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the cyclobutane ring .

Q. How do solvent choice and pH affect the stability and solubility of this compound?

  • Methodological Answer :
  • Solubility : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Add 10% v/v HCl to aqueous solutions to enhance solubility via protonation of the amine .
  • Stability :
  • pH : Stable at pH 2–4 (hydrochloride form); avoid alkaline conditions (pH > 8) to prevent free amine formation and decomposition.
  • Storage : Store at –20°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. What mechanistic pathways explain unexpected byproducts during the synthesis of this compound?

  • Methodological Answer : Common byproducts arise from:
  • Ring-Opening Reactions : Acidic conditions during HCl salt formation may protonate the cyclobutane, leading to ring cleavage. Mitigate by using dilute HCl and low temperatures .
  • Oxidation of the Methoxy Group : Trace peroxides in solvents can oxidize the methoxy group to a carbonyl. Pre-treat solvents with activated alumina .
  • Resolution Strategy :
  • Use LC-MS to identify byproducts.
  • Computational modeling (DFT) predicts reactive intermediates and guides condition adjustments .

Q. How does the stereochemistry of the cyclobutane ring influence biological activity?

  • Methodological Answer : The cis vs. trans configuration of the cyclobutane ring impacts receptor binding. For example:
  • Case Study : cis-3-Amino-1-methylcyclobutanol hydrochloride shows higher affinity for serotonin receptors than its trans counterpart .
  • Experimental Design :

Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst).

Test activity in vitro using receptor-binding assays (e.g., radioligand displacement).

Correlate results with molecular docking simulations .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in solution vs. solid state):
  • NMR in Solution : Cyclobutane rings exhibit fluxional behavior, causing averaged signals. Use variable-temperature NMR to observe splitting at low temperatures .
  • X-ray Crystallography : Provides static snapshots of the most stable conformation. Compare with computed NMR shifts (e.g., using Gaussian) .

Q. What strategies are effective for studying the compound’s interaction with neurological targets?

  • Methodological Answer :
  • In Vitro Binding Assays : Use radiolabeled ligands (e.g., ³H-5-HT for serotonin receptors) to measure IC₅₀ values.
  • Molecular Dynamics (MD) Simulations : Model the compound’s binding mode to receptors (e.g., 5-HT₁A) over 100-ns trajectories.
  • In Vivo Testing : Administer the compound to rodent models and monitor behavioral responses (e.g., forced swim test for antidepressant activity) .

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